molecular formula C13H16INO B8599469 3-(4-Iodophenoxy)-1-azabicyclo[2.2.2]octane CAS No. 854934-97-7

3-(4-Iodophenoxy)-1-azabicyclo[2.2.2]octane

Cat. No. B8599469
Key on ui cas rn: 854934-97-7
M. Wt: 329.18 g/mol
InChI Key: CGQMKTZPTXMPGJ-UHFFFAOYSA-N
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Patent
US07652010B2

Procedure details

Triphenylphosphine (37.1 g; 141.5 mmol) solved in dioxane (200 ml) was cooled to 10° C. Diethylazodicarboxylate (24.65 g; 141.5 mmol) was added to the mixture while the temperature was kept below 15° C. (±)3-Quinuclidinol (15.0 g; 117.93 mmol) and 4-iodophenol (28.5 g; 129.7 mmol) was added to the mixture The mixture was stirred at room temperature for 15 hours. Aqueous sodium hydroxide (200 ml; 1 M) was added and the dioxane was evaporated. The mixture was extracted with dichlorometane (2×200 ml), the organic phase was dried and evaporated. Diethylether (150 ml) was added and triphenylphosphine oxide was filtered off. The ether phase was washed with water (100 ml). The organic phase was dried and evaporated followed by column chromatography using a mixture of dichloromethane: methanol (9:1) and aqueous ammonia (1%). The title compound was isolated 8.76 g (23%).
Quantity
37.1 g
Type
reactant
Reaction Step One
Name
Diethylazodicarboxylate
Quantity
24.65 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
28.5 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCOC(/N=N/C(OCC)=O)=O.[N:32]12[CH2:39][CH2:38][CH:35]([CH2:36][CH2:37]1)[CH:34]([OH:40])[CH2:33]2.[I:41][C:42]1[CH:47]=[CH:46][C:45](O)=[CH:44][CH:43]=1.[OH-].[Na+]>O1CCOCC1>[I:41][C:42]1[CH:47]=[CH:46][C:45]([O:40][CH:34]2[CH:35]3[CH2:38][CH2:39][N:32]([CH2:37][CH2:36]3)[CH2:33]2)=[CH:44][CH:43]=1 |f:4.5|

Inputs

Step One
Name
Quantity
37.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Diethylazodicarboxylate
Quantity
24.65 g
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
N12CC(C(CC1)CC2)O
Step Four
Name
Quantity
28.5 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 15° C.
ADDITION
Type
ADDITION
Details
was added to the mixture The mixture
CUSTOM
Type
CUSTOM
Details
the dioxane was evaporated
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichlorometane (2×200 ml)
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Diethylether (150 ml) was added
FILTRATION
Type
FILTRATION
Details
triphenylphosphine oxide was filtered off
WASH
Type
WASH
Details
The ether phase was washed with water (100 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
a mixture of dichloromethane: methanol (9:1) and aqueous ammonia (1%)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
IC1=CC=C(OC2CN3CCC2CC3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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